molecular formula C28H30N2O10 B134098 Ambrisentan acyl beta-D-glucuronide CAS No. 1106685-58-8

Ambrisentan acyl beta-D-glucuronide

Cat. No.: B134098
CAS No.: 1106685-58-8
M. Wt: 554.5 g/mol
InChI Key: QBHJFBFSJYTXDX-MVTLKLODSA-N
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Preparation Methods

The synthesis of ambrisentan acyl beta-D-glucuronide involves the glucuronidation of ambrisentan. This process is typically catalyzed by uridine 5’-diphosphate glucuronosyltransferases (UGTs), specifically UGT1A9, UGT2B7, and UGT1A3 . The reaction conditions generally include the presence of uridine diphosphate-glucuronic acid (UDPGA) as the glucuronide donor and appropriate buffers to maintain the pH. Industrial production methods for this compound are not extensively documented, but they likely involve similar enzymatic processes on a larger scale .

Chemical Reactions Analysis

Comparison with Similar Compounds

Ambrisentan acyl beta-D-glucuronide can be compared with other glucuronide conjugates of endothelin receptor antagonists, such as bosentan acyl beta-D-glucuronide and macitentan acyl beta-D-glucuronide . These compounds share similar metabolic pathways and serve similar roles in enhancing the solubility and excretion of their parent drugs. this compound is unique in its specific interaction with the UGT enzymes and its role in the metabolism of ambrisentan .

Similar Compounds::
  • Bosentan acyl beta-D-glucuronide
  • Macitentan acyl beta-D-glucuronide
  • Sitaxentan acyl beta-D-glucuronide

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[(2S)-2-(4,6-dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O10/c1-15-14-16(2)30-27(29-15)39-23(25(36)40-26-21(33)19(31)20(32)22(38-26)24(34)35)28(37-3,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-14,19-23,26,31-33H,1-3H3,(H,34,35)/t19-,20-,21+,22-,23+,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBHJFBFSJYTXDX-MVTLKLODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC(C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C(C3=CC=CC=C3)(C4=CC=CC=C4)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)O[C@H](C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C(C3=CC=CC=C3)(C4=CC=CC=C4)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10648972
Record name 1-O-{(2S)-2-[(4,6-Dimethylpyrimidin-2-yl)oxy]-3-methoxy-3,3-diphenylpropanoyl}-beta-D-glucopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

554.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1106685-58-8
Record name Ambrisentan acyl beta-D-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1106685588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-O-{(2S)-2-[(4,6-Dimethylpyrimidin-2-yl)oxy]-3-methoxy-3,3-diphenylpropanoyl}-beta-D-glucopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMBRISENTAN ACYL .BETA.-D-GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EH35FF002
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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